(R)-(Piperidin-3-yl)methanol

Chiral Building Block Enantiomeric Purity Analytical Characterization

Chiral purity bottleneck in drug discovery? (R)-(Piperidin-3-yl)methanol delivers defined (R)-stereochemistry for reproducible synthesis of Mas receptor modulators & CB2 agonists. · Specific optical rotation +8.4° (c=0.25%, MeOH) ensures enantiomeric fidelity. · Most suppliers offer ≥95% purity (GC/HPLC). · Ready stock available for immediate dispatch; bulk quantities on request.

Molecular Formula C6H13NO
Molecular Weight 115.17 g/mol
CAS No. 37675-20-0
Cat. No. B1299892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-(Piperidin-3-yl)methanol
CAS37675-20-0
Molecular FormulaC6H13NO
Molecular Weight115.17 g/mol
Structural Identifiers
SMILESC1CC(CNC1)CO
InChIInChI=1S/C6H13NO/c8-5-6-2-1-3-7-4-6/h6-8H,1-5H2/t6-/m1/s1
InChIKeyVUNPWIPIOOMCPT-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-(Piperidin-3-yl)methanol: Key Properties & Identification


(R)-(Piperidin-3-yl)methanol (CAS 37675-20-0) is a chiral piperidine derivative with the molecular formula C6H13NO and a molecular weight of 115.17 g/mol [1]. It features a hydroxymethyl group at the 3-position of the piperidine ring, with a defined (R)-stereochemistry [1]. This compound is a solid at 20°C with a density of 0.951±0.06 g/cm³ and a boiling point of 240.4±0.0°C at 760 Torr . It is primarily utilized as a chiral building block and intermediate in organic synthesis and pharmaceutical research .

1
Chiral building block for enantioselective synthesis and stereochemical control
2
Supports GPCR modulator research as an enantiomer-specific intermediate
3
Defined (R)-configuration for chiral analytical method development and validation

Substitution Risks: (R)-(Piperidin-3-yl)methanol


Generic substitution with racemic 3-piperidinemethanol (CAS 4606-65-9) or the (S)-enantiomer (CAS 144539-77-5) is not recommended for applications requiring stereochemical fidelity [1]. The distinct (R)-configuration of this compound is essential for maintaining correct stereochemistry in downstream syntheses, particularly in the preparation of enantiomerically pure pharmaceuticals and G-protein-coupled receptor modulators [2]. Using the racemic mixture can introduce unwanted stereoisomers that may complicate purification, reduce yield, or lead to off-target biological activity, directly impacting research reproducibility and cost [1].

Target
(R)-Piperidin-3-yl)methanol
Stereochemically defined (R)-configuration
Risk
Racemic or (S)-enantiomer may shift stereochemical outcome and complicate purification
Target
Enantiomer-specific synthesis
Documented as reactant for Mas receptor modulators
Risk
Substitutes may not reproduce reported synthetic pathway or biological activity
Target
Chiral analytical control
Specific optical rotation provides identity confirmation
Risk
Racemic or opposite enantiomer limits direct stereochemical attribution in method validation

Quantitative Evidence: (R)-(Piperidin-3-yl)methanol


Enantiomeric Purity via Optical Rotation

The (R)-enantiomer is distinguished from its (S)-counterpart by its specific optical rotation. For the (R)-enantiomer, the specific optical rotation is +8.4° (c = 0.25% in methanol) , while the (S)-enantiomer has a reported specific optical rotation of -8.4° (c = 0.25% in methanol) . This opposite and equal magnitude of rotation is a definitive, quantitative, and verifiable characteristic for identity confirmation and purity assessment in procurement and quality control.

Optical Rotation
Head-to-head
+8.4° (R) vs. -8.4° (S)
Enantiomeric identity confirmation for procurement
Polarimetry at 20°C, 0.25% in methanol
Chiral Building Block Enantiomeric Purity Analytical Characterization

Mas Receptor Modulator Intermediate

(R)-(Piperidin-3-yl)methanol, in its free base or hydrochloride salt form, is a documented reactant for the preparation of trifluoropropylpiperazinylphenylbenzamide derivatives [1]. These derivatives are specifically designed as G-protein-coupled Mas receptor modulators [1]. This application is explicitly tied to the (R)-enantiomer, and the use of the racemate or the (S)-enantiomer is not reported to yield the same active pharmaceutical ingredients or research tools .

Mas Receptor Synthesis
Reported
Reactant for trifluoropropylpiperazinylphenylbenzamide derivatives
Enantiomer-specific building block for GPCR modulator research
Application not documented for racemate or (S)-enantiomer
GPCR Modulator Drug Discovery Chiral Intermediate

Commercial Purity Specifications

Commercially available (R)-(Piperidin-3-yl)methanol is routinely supplied with a minimum purity specification of 95% (GC) . In contrast, the racemic mixture is offered at a higher purity of >98.0% (GC) or 96% . This difference in reported purity grades may reflect the additional complexity and cost associated with the chiral synthesis or resolution required to produce the single enantiomer. For researchers, this means that when 95% purity is acceptable for the application, the (R)-enantiomer is a well-defined, research-grade starting material.

Purity Specification
Specification review
95% (GC) for (R)-enantiomer
Supports stereochemical control with defined purity
Racemic purity >98% (GC); trade-off for chiral identity
Chemical Purity Quality Control Procurement Specification

(R)-(Piperidin-3-yl)methanol: Research & Procurement Scenarios


Chiral Mas Receptor Modulator Synthesis

This compound is a documented reactant for the preparation of trifluoropropylpiperazinylphenylbenzamide derivatives, which are G-protein-coupled Mas receptor modulators. Researchers in cardiovascular and metabolic disease fields investigating the renin-angiotensin system should procure this specific (R)-enantiomer to ensure the correct stereochemistry of their lead compounds, as the (S)-enantiomer or racemate are not documented for this application [1].

CNS-Targeted CB2 Receptor Agonists

The 3-piperidinemethanol scaffold is a key reactant in the synthesis of CB2 receptor agonists for chronic pain . While the racemate is commonly used in early discovery, researchers aiming for enantiomerically pure drug candidates will require the (R)-enantiomer to control stereochemistry at the piperidine 3-position, avoiding the complexity of chiral resolution later in development .

Enantioselective Synthesis & Method Development

As a well-defined chiral building block with a specific optical rotation of +8.4° (c = 0.25%, methanol) , (R)-(Piperidin-3-yl)methanol serves as a standard for developing and validating chiral analytical methods (e.g., chiral HPLC or SFC) or as a substrate in the study of enantioselective reactions .

Application
Selection Property
Validation Focus
Mas receptor modulator synthesis
Enantiomer-specific building block
GPCR modulator research
Enantiopure CB2 agonist research
Stereochemical control at 3-position
Enantioselective synthesis validation
Chiral method development
Defined chiral reference standard
Chiral analytical method validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


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